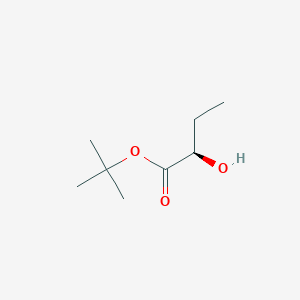

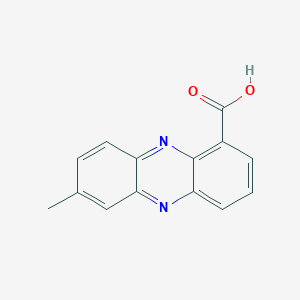

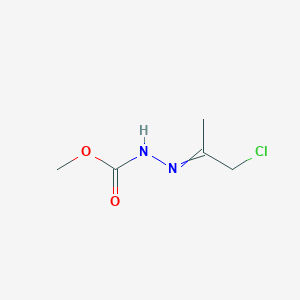

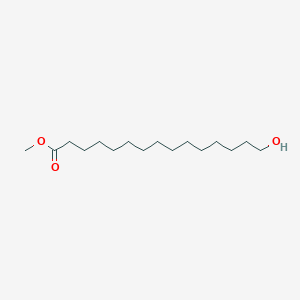

![molecular formula C9H9NOS B025218 (2-Methylbenzo[D]thiazol-6-YL)methanol CAS No. 103440-65-9](/img/structure/B25218.png)

(2-Methylbenzo[D]thiazol-6-YL)methanol

Übersicht

Beschreibung

Research on benzothiazole derivatives, such as "(2-Methylbenzo[D]thiazol-6-YL)methanol," often focuses on their synthesis, molecular structure, and potential applications due to their versatile chemical properties. These compounds are known for their role in various fields, including medicinal chemistry, catalysis, and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can involve various methodologies, including condensation reactions and catalytic processes. For instance, the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole in methanol led to the formation of a complex ligand, showcasing a typical synthetic approach involving benzothiazole units (Ghorbanloo & Alamooti, 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically characterized using spectroscopic methods. For example, studies involving spectroscopic analysis of similar compounds in different solvents reveal insights into molecular aggregation and interactions, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Matwijczuk et al., 2016).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, offering diverse reactivity profiles. For example, N-methylation of amines using methanol as a source indicates the reactivity of similar compounds in substitution reactions and their potential use in synthetic chemistry (Sarki et al., 2021).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and crystal structure analysis of related compounds provide valuable information on their physical characteristics (Wang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding benzothiazole derivatives. Research on the alkylation and oxidation of similar compounds sheds light on their chemical behavior and potential applications in organic synthesis (Ohkata et al., 1985).

Wissenschaftliche Forschungsanwendungen

-

N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole : These compounds were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities. The compounds were found to have significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

-

3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2 (1H)-one : This compound was synthesized in a study, but the specific applications and results are not detailed in the source.

-

Benzo[d]thiazol-5-yl Compounds : These compounds are being studied for their potential use in the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration, known collectively as tauopathies .

-

3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2 (1H)-one : This compound was synthesized in a study, but the specific applications and results are not detailed in the source.

-

Benzo[d]thiazol-5-yl Compounds : These compounds are being studied for their potential use in the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration, known collectively as tauopathies .

-

3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2 (1H)-one : This compound was synthesized in a study, but the specific applications and results are not detailed in the source.

Zukünftige Richtungen

Thiazoles, including “(2-Methylbenzo[D]thiazol-6-YL)methanol”, have shown notable pharmacological actions, making them significant potential things in the mainly increasing chemical world of compounds . This highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

Eigenschaften

IUPAC Name |

(2-methyl-1,3-benzothiazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABUKKLVPBEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301878 | |

| Record name | 2-Methyl-6-benzothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylbenzo[D]thiazol-6-YL)methanol | |

CAS RN |

103440-65-9 | |

| Record name | 2-Methyl-6-benzothiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-benzothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

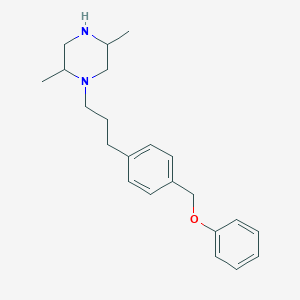

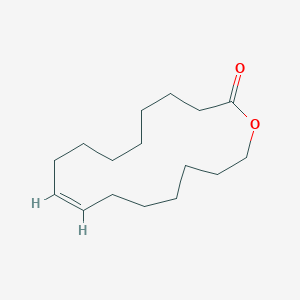

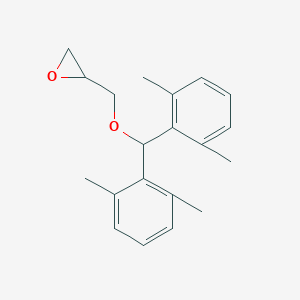

![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)